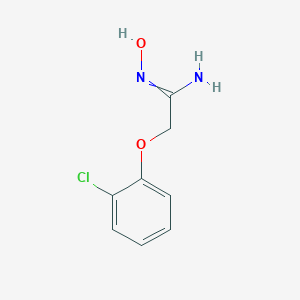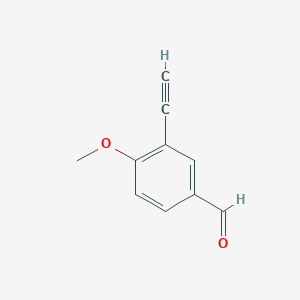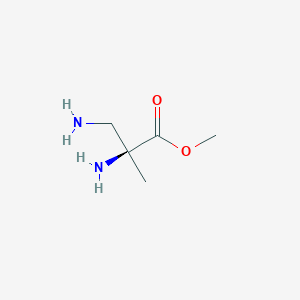
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound is also known by the name of carbaryl and is a carbamate insecticide that is commonly used in agriculture. In
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation can lead to a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a variety of biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase activity, which can lead to an accumulation of acetylcholine in the synaptic cleft. This accumulation can result in a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its ability to inhibit acetylcholinesterase activity, making it a useful tool for studying the cholinergic system. Additionally, this compound has insecticidal properties, making it a potential candidate for use in pest control research. The limitations of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). One area of research could focus on the development of new drugs based on the structure of carbaryl for the treatment of Alzheimer's disease. Additionally, research could focus on the development of new insecticides based on the structure of carbaryl for use in pest control. Finally, research could focus on the development of new methods for the synthesis and purification of carbaryl to improve its safety and efficacy.
Conclusion:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Further research is needed to explore the potential applications of this compound and to develop new drugs and insecticides based on its structure.
Synthesemethoden
The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the reaction of 2-(diethylamino)ethyl chloride with 3-pyridylmagnesium bromide to form 2-((diethylamino)methyl)-3-pyridinyl magnesium chloride. This compound is then reacted with dimethyl carbamate to form carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its potential use in scientific research. This compound has been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Eigenschaften
CAS-Nummer |
169128-49-8 |
|---|---|
Produktname |
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molekularformel |
C15H23N3O6 |
Molekulargewicht |
341.36 g/mol |
IUPAC-Name |
[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
GWUHGQREXZPKLJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
169128-49-8 |
Synonyme |
2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)








